4-Ethyl-5-phenyl-4,5-dihydrooxazol-2-amine
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Overview
Description
4-Ethyl-5-phenyl-4,5-dihydrooxazol-2-amine is a heterocyclic compound that belongs to the oxazoline family This compound is characterized by its unique structure, which includes an oxazoline ring fused with an ethyl and phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5-phenyl-4,5-dihydrooxazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with phenylglyoxal in the presence of a suitable catalyst to form the oxazoline ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-100°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for large-scale synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-5-phenyl-4,5-dihydrooxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can convert the oxazoline ring to an oxazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of oxazoles.
Reduction: Formation of oxazolidines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Ethyl-5-phenyl-4,5-dihydrooxazol-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-ethyl-5-phenyl-4,5-dihydrooxazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the binding site. Additionally, the compound may interact with cellular receptors and modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-5-phenyl-4,5-dihydrooxazol-2-amine: Similar structure with a methyl group instead of an ethyl group.
2,5-Diphenyl-1,3-oxazoline: Contains two phenyl groups and an oxazoline ring.
4,4’-Dimethyl-4,5-dihydrooxazol-2-amine: Features two methyl groups on the oxazoline ring.
Uniqueness
4-Ethyl-5-phenyl-4,5-dihydrooxazol-2-amine is unique due to the presence of both ethyl and phenyl groups, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
1364933-63-0 |
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Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
4-ethyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C11H14N2O/c1-2-9-10(14-11(12)13-9)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3,(H2,12,13) |
InChI Key |
CJPPEGNFEKMVHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(OC(=N1)N)C2=CC=CC=C2 |
Origin of Product |
United States |
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